molecular formula C13H16O2 B6283408 (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid CAS No. 1902154-88-4

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid

Cat. No.: B6283408
CAS No.: 1902154-88-4
M. Wt: 204.3
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and malonic acid.

    Condensation Reaction: The first step involves a condensation reaction between 4-isopropylbenzaldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

    Decarboxylation: The β-keto ester undergoes decarboxylation under acidic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: A compound with a similar structure, known for its use in flavoring and fragrance.

    Phenylacetic acid: Another related compound with applications in organic synthesis and pharmaceuticals.

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar phenylbutenoic acid structure.

Uniqueness

(3E)-4-[4-(propan-2-yl)phenyl]but-3-enoic acid is unique due to its specific structural features, such as the presence of an isopropyl group on the phenyl ring and the (3E) configuration of the double bond. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1902154-88-4

Molecular Formula

C13H16O2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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